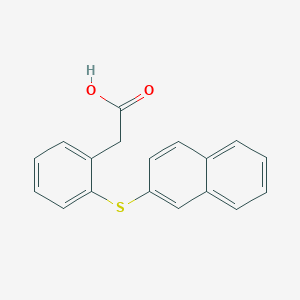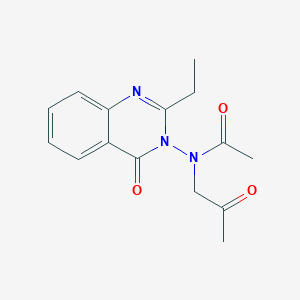
8-(4-bromophenyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-bromophényl)-7H-purin-6-amine : est un composé chimique appartenant à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques, constitués d'un cycle pyrimidine fusionné à un cycle imidazole. Ce composé spécifique présente un groupe bromophényle attaché à la structure de la purine, ce qui peut influencer considérablement ses propriétés chimiques et ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique la réaction d'un acide borique bromophényle avec une purine halogénée en présence d'un catalyseur au palladium . La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le tétrahydrofurane, sous reflux.
Méthodes de production industrielle : Dans un contexte industriel, la production de 8-(4-bromophényl)-7H-purin-6-amine peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu pour garantir des conditions de réaction constantes et un transfert de chaleur efficace.
Analyse Des Réactions Chimiques
Types de réactions : 8-(4-bromophényl)-7H-purin-6-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium, convertissant le composé en sa forme réduite.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF) pour la substitution nucléophile.
Produits majeurs :
Oxydation : Formation d'oxydes de bromophényl-purine.
Réduction : Formation d'amines de bromophényl-purine.
Substitution : Formation de diverses purines substituées en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : 8-(4-bromophényl)-7H-purin-6-amine est utilisé comme élément constitutif dans la synthèse organique, en particulier dans le développement de nouveaux dérivés de purine ayant des activités biologiques potentielles .
Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, y compris son interaction avec les enzymes et les récepteurs qui reconnaissent les structures de la purine .
Médecine : Des recherches sont en cours pour explorer le potentiel du composé comme agent thérapeutique, en particulier dans le traitement de maladies où les analogues de la purine ont montré une efficacité, telles que certains cancers et infections virales .
Industrie : Dans le secteur industriel, 8-(4-bromophényl)-7H-purin-6-amine est utilisé dans la synthèse de matériaux avancés et comme intermédiaire dans la production de produits pharmaceutiques .
5. Mécanisme d'action
Le mécanisme d'action de 8-(4-bromophényl)-7H-purin-6-amine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs spécifiques aux structures de la purine. Le groupe bromophényle peut améliorer l'affinité de liaison et la spécificité du composé à ces cibles, conduisant potentiellement à l'inhibition ou à l'activation de voies biologiques . Des études de docking moléculaire ont montré que le composé peut s'insérer dans les sites actifs de certaines enzymes, bloquant leur activité et exerçant ainsi ses effets biologiques .
Applications De Recherche Scientifique
Chemistry: 8-(4-Bromophenyl)-7H-purin-6-amine is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activities .
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors that recognize purine structures .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy, such as certain cancers and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 8-(4-bromophenyl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors that are specific to purine structures. The bromophenyl group can enhance the compound’s binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways . Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, blocking their activity and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires :
4-(4-bromophényl)-thiazol-2-amine : Ce composé présente également un groupe bromophényle et a été étudié pour ses propriétés antimicrobiennes et anticancéreuses.
3-(4-bromophényl)-5-(4-hydroxyphényl)isoxazole : Connu pour sa polyvalence et ses activités biologiques.
Unicité : 8-(4-bromophényl)-7H-purin-6-amine est unique en raison de son noyau de purine, qui est une structure fondamentale dans de nombreuses molécules biologiques telles que l'ADN et l'ARN. Cela le rend particulièrement intéressant pour la recherche en génétique et en biologie moléculaire. La présence du groupe bromophényle améliore encore sa réactivité chimique et ses activités biologiques potentielles, le distinguant d'autres composés similaires .
Propriétés
Numéro CAS |
77071-04-6 |
|---|---|
Formule moléculaire |
C11H8BrN5 |
Poids moléculaire |
290.12 g/mol |
Nom IUPAC |
8-(4-bromophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17) |
Clé InChI |
FAZDSEAMEPELHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



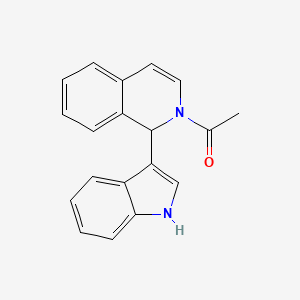




![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

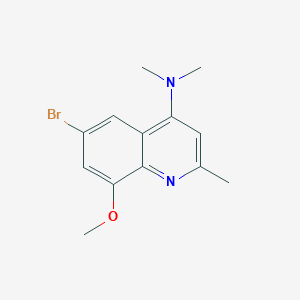
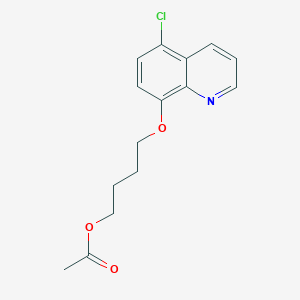
![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
